6α-Methyl Prednisolone Dimer
Description
Properties
Molecular Formula |
C₄₄H₅₈O₉ |
|---|---|
Molecular Weight |
730.93 |
Origin of Product |
United States |
Synthetic Methodologies for 6α Methyl Prednisolone Dimer and Its Analogs
Retrosynthetic Analysis and Design Principles for Dimeric Steroids
The construction of dimeric steroids is a complex undertaking that necessitates a strategic approach. Retrosynthetic analysis, a method of deconstructing the target molecule into simpler, commercially available starting materials, is a cornerstone of this process. For dimeric steroids, this analysis typically involves identifying the two steroid monomers and the linking moiety.
Design principles for these molecules are guided by the desired pharmacological activity and the synthetic feasibility. Key considerations include:
Monomer Selection: The choice of the steroid monomer is dictated by the intended biological target. For anti-inflammatory applications, potent corticosteroids like 6α-methyl prednisolone are often selected.
Attachment Points: The positions on the steroid nucleus where the linker is attached are crucial. These points are often chosen based on the presence of reactive functional groups on the starting steroid or positions that are known to be less critical for biological activity. Common attachment points include the C-3, C-17, and C-21 positions. researchgate.net
Symmetry: Dimeric steroids can be designed as symmetrical (homodimers) or unsymmetrical (heterodimers) molecules. This choice impacts both the synthetic strategy and the potential for interacting with biological targets.
A common synthetic strategy involves a convergent approach where the steroid monomers and the linker are synthesized separately and then coupled in the final steps. This allows for greater flexibility and modularity in the design process. For instance, a typical retrosynthesis might break down a C-3 linked dimer into the corresponding steroid-3-ol and a difunctional linker.
Dimerization Reaction Mechanisms and Pathways for Prednisolone Derivatives
The formation of the dimeric linkage is the pivotal step in the synthesis of 6α-methyl prednisolone dimer and its analogs. The choice of reaction mechanism is dictated by the nature of the desired linkage and the functional groups present on the prednisolone derivative.
Catalytic Approaches to Dimerization (e.g., Montmorillonite-catalyzed methods)
Acid catalysts are frequently employed to facilitate dimerization reactions. Montmorillonite K10, a type of clay, has emerged as an effective heterogeneous catalyst in steroid chemistry. mdpi.comnih.govmdpi.com Its acidic sites can promote the formation of carbocation intermediates from steroidal alcohols, which then react with a nucleophilic linker. mdpi.comnih.gov
For example, the reaction of a prednisolone derivative with a diol linker in the presence of montmorillonite K10 can lead to the formation of an ether-linked dimer. The mechanism involves the protonation of the steroid's hydroxyl group by the catalyst, followed by the loss of water to form a carbocation. This carbocation is then attacked by the hydroxyl group of the linker. A second steroid molecule then reacts at the other end of the linker to complete the dimerization. The use of montmorillonite offers advantages such as ease of separation from the reaction mixture and the potential for milder reaction conditions. mdpi.com
Stereoselective and Regioselective Synthesis of Dimeric Linkages
Controlling the stereochemistry and regiochemistry of the dimerization reaction is paramount to obtaining a single, well-defined product. The rigid, three-dimensional structure of the steroid nucleus can often direct the approach of reagents, leading to a high degree of stereoselectivity. libretexts.org
For instance, in reactions involving the C-3 hydroxyl group of many steroids, nucleophilic attack often occurs from the less hindered α-face, leading to the formation of a β-linkage. Regioselectivity, the control of which functional group reacts, can be achieved through the use of protecting groups. By selectively protecting certain hydroxyl groups on the prednisolone derivative, the dimerization reaction can be directed to a specific, desired position. researchgate.net
Novel Linker Chemistries and Spacers for Dimer Formation (e.g., C-C bonded, ether, ester, amide, hydrazone)
A wide array of linker chemistries has been explored in the synthesis of dimeric steroids, each imparting distinct properties to the final molecule. researchgate.net The choice of linker can influence the dimer's solubility, stability, and conformational flexibility.
| Linker Type | Description |
| C-C Bonded | These linkers create a direct and robust connection between the steroid units. |
| Ether | Formed by the reaction of a steroidal alcohol with a diol or dihalide linker, ether linkages are generally stable. |
| Ester | Ester linkages are commonly formed by reacting a steroidal alcohol with a dicarboxylic acid or a steroidal carboxylic acid with a diol. These are potentially cleavable in vivo. |
| Amide | Amide bonds, formed between a steroidal carboxylic acid and a diamine or a steroidal amine and a dicarboxylic acid, offer increased rigidity and potential for hydrogen bonding. |
| Hydrazone | Hydrazone linkages are formed from a steroidal ketone and a dihydrazide. These are often pH-sensitive and can be designed as cleavable linkers. |
The development of novel linkers is an active area of research, with the aim of creating dimers with tailored properties for specific applications.
Optimization of Reaction Conditions and Yields for Dimer Production
Achieving high yields in the synthesis of dimeric steroids often requires careful optimization of reaction conditions. Key parameters that are typically varied include:
Catalyst Loading: In catalyzed reactions, the amount of catalyst can significantly impact the reaction rate and yield.
Temperature: The reaction temperature can influence the rate of reaction and the formation of side products.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates.
Reaction Time: Monitoring the reaction progress over time is crucial to determine the optimal point for quenching the reaction.
Stoichiometry of Reactants: The ratio of the steroid monomer to the linker can be adjusted to maximize the formation of the desired dimer and minimize the formation of oligomers or unreacted starting materials.
For example, in montmorillonite-catalyzed etherification, the temperature of activation of the catalyst and the amount used are critical for maximizing the yield of the dimeric product. mdpi.com
Isolation and Purification Techniques for Complex Dimeric Products
The final stage in the synthesis of 6α-methyl prednisolone dimer and its analogs is the isolation and purification of the target compound. Due to the complexity and often high molecular weight of these molecules, this can be a challenging step.
A common purification strategy involves the following techniques:
Extraction: The crude reaction mixture is typically subjected to a liquid-liquid extraction to remove the catalyst and other water-soluble impurities. britannica.com
Chromatography: Column chromatography is the most widely used technique for purifying dimeric steroids. nih.govresearchgate.net Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity is often used to elute the desired product.
Crystallization: If the dimeric product is a solid, crystallization can be a highly effective method for achieving high purity. britannica.com
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC offers high resolution and can be used to separate closely related impurities. nih.govresearchgate.net
The purity of the final compound is typically assessed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
Structural Elucidation and Conformational Analysis of 6α Methyl Prednisolone Dimer
Advanced Spectroscopic Characterization for Dimer Confirmation
The confirmation of the dimeric structure of 6α-Methyl Prednisolone would fundamentally rely on a suite of advanced spectroscopic methods. These techniques are crucial for piecing together the molecular architecture, from the basic connectivity to the fine details of its three-dimensional shape.
NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and stereochemistry of the dimer. 1D NMR spectra, such as ¹H and ¹³C NMR, would provide the initial overview of the proton and carbon environments. The doubling of signals compared to the 6α-methylprednisolone monomer, with specific shifts at the linkage point, would be the first indication of a dimeric structure.
2D NMR experiments would be indispensable for assembling the complete structural puzzle:
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each steroid monomer unit.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying the linkage point between the two monomeric units by showing correlations between protons and carbons over two to three bonds. For a 21,21'-ether linkage, HMBC would likely show correlations from the C-21 protons of one monomer to the C-21 carbon of the other, and vice-versa.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the dimer in solution.
A hypothetical data table for key NMR signals would be structured as follows, though the actual data is not publicly available.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| H-1 | Data not available | C-1 | Data not available | Data not available |
| H-6α | Data not available | C-6 | Data not available | Data not available |
| H-11β | Data not available | C-11 | Data not available | Data not available |
| H-21a, H-21b | Data not available | C-21 | Data not available | HMBC to C-21' |
HRMS would provide an exact mass measurement of the dimer, allowing for the unambiguous determination of its elemental composition. The expected molecular formula for the 6α-Methyl Prednisolone Dimer is C₄₄H₅₈O₉, with a corresponding monoisotopic mass of approximately 730.4081 g/mol . Observation of an ion with this precise mass would confirm the dimeric nature of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation patterns. The fragmentation would likely involve the cleavage of the ether linkage, yielding fragments corresponding to the monomeric units or variations thereof. This data is crucial for confirming the identity of the constituent parts of the dimer.
| Technique | Parameter | Expected Value |
| HRMS (e.g., ESI-TOF) | Molecular Formula | C₄₄H₅₈O₉ |
| Exact Mass [M+H]⁺ | approx. 731.4159 | |
| MS/MS | Key Fragment Ions | Data not available |
FT-IR and Raman spectroscopy would be used to identify the functional groups present in the dimer and to confirm the formation of the ether linkage. The spectra would be expected to show characteristic absorption bands for the hydroxyl groups, the α,β-unsaturated ketone system in the A-ring, and the C-O stretching vibrations of the ether bond. The absence or significant shift of the primary alcohol stretch at C-21 from the monomer would be a key indicator of the 21,21'-ether linkage.
Chiral Analysis and Stereochemical Assignment of Dimeric Centers
The dimerization of 6α-methylprednisolone does not introduce new stereocenters if the linkage is symmetrical, as in a 21,21'-ether. Chiral analysis techniques, such as chiral chromatography, would be employed to confirm the enantiomeric and diastereomeric purity of the dimer, ensuring that no isomerization occurred during its formation or isolation. The stereochemistry of the individual steroid units would be expected to be retained from the starting material.
Computational Chemistry and Molecular Modeling of Dimeric Conformations
In the absence of experimental data, particularly X-ray crystallography, computational chemistry and molecular modeling would be powerful tools to predict the low-energy conformations of the 6α-Methyl Prednisolone Dimer. Molecular mechanics or density functional theory (DFT) calculations could be used to explore the potential energy surface of the molecule, identifying stable conformers and predicting their relative populations. These models could also be used to simulate NMR and vibrational spectra, which could then be compared to experimental data if it were available.
Mechanistic Investigations of 6α Methyl Prednisolone Dimer at the Molecular and Cellular Level
Ligand-Receptor Binding Kinetics and Thermodynamics
The initiation of 6α-Methyl Prednisolone's action at the molecular level is its binding to steroid receptors. This interaction is characterized by specific affinities and selectivities that determine the downstream biological response.
Glucocorticoid Receptor (GR) Binding Affinity and Selectivity
6α-Methyl Prednisolone binds with high affinity to the Glucocorticoid Receptor (GR), also known as NR3C1. nih.gov This binding occurs in the cytoplasm, where the GR resides in an inactive state complexed with chaperone proteins. nih.gov The binding of a ligand like 6α-Methyl Prednisolone induces a conformational change in the receptor, causing the release of these chaperones and exposing a nuclear localization signal. patsnap.com This activated ligand-receptor complex then translocates to the nucleus. patsnap.com The affinity of glucocorticoids for the GR is a key determinant of their potency. While specific binding affinity values for the 6α-Methyl Prednisolone dimer itself are not detailed, the parent compound's high affinity drives the subsequent dimerization and transcriptional events.
Interactions with Other Steroid Receptors (e.g., Mineralocorticoid Receptor, Androgen Receptor)
While the primary target of 6α-Methyl Prednisolone is the GR, glucocorticoids can also interact with other members of the nuclear receptor superfamily, albeit typically with lower affinity. nih.gov
Androgen Receptor (AR) and Progesterone Receptor (PR): The DNA binding domains of GR, MR, AR, and PR are highly conserved. nih.gov This conservation allows them to bind to similar DNA response elements. While the primary interaction of 6α-Methyl Prednisolone is with GR, the potential for indirect effects through receptor crosstalk exists. For instance, GR and MR can form heterodimers on DNA, modulating transcription in ways distinct from homodimers. nih.gov
Table 1: Relative Binding Affinities of Steroids for Human Receptors This table provides a general comparison of steroid binding affinities; specific values can vary based on experimental conditions.
| Steroid | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
|---|---|---|
| Dexamethasone | High | Low |
| Aldosterone | Low | High |
| Cortisol | High | High |
| Prednisolone | High | Moderate |
Data synthesized from general knowledge in the field.
Modulation of Receptor Conformation and Dimerization State (e.g., Homodimerization vs. Monomeric Action)
Upon binding 6α-Methyl Prednisolone and translocating to the nucleus, the GR complex can regulate gene expression through two primary modes: as a homodimer or as a monomer. nih.govmdpi.com
Homodimerization: The classical mechanism of GR action involves the binding of two ligand-activated GR molecules to a specific DNA sequence known as a Glucocorticoid Response Element (GRE). nih.gov This binding is stabilized by protein-protein interactions between the two receptor molecules, forming a GR homodimer. oup.com The dimerization interface is located within the DNA-binding domain (DBD) of the receptor. oup.com This dimeric state is considered essential for the transactivation of many target genes, where the receptor complex recruits coactivators and the transcriptional machinery to increase gene expression. nih.govnih.gov Crystal structures of the GR ligand-binding domain have revealed a novel dimer configuration that is important for its activation function. drugbank.com
Monomeric Action: The GR can also function as a monomer. This mode of action is predominantly associated with transcriptional repression. mdpi.com In this mechanism, a single ligand-bound GR molecule does not bind directly to a GRE but instead interacts with other DNA-bound transcription factors, such as NF-κB and AP-1. frontiersin.org This "tethering" mechanism interferes with the activity of these pro-inflammatory factors, leading to the repression of their target genes. frontiersin.org This monomer-driven transrepression is thought to be a key component of the anti-inflammatory effects of glucocorticoids. nih.gov Furthermore, studies using GR mutants that are deficient in dimerization (GRdim) show that while transcriptional activation is significantly reduced, it is not always completely abolished, suggesting some residual activity can occur without classical dimerization. nih.gov
Regulation of Gene Transcription and Transcriptional Activity
The formation of 6α-Methyl Prednisolone-induced GR dimers and monomers directly impacts the expression of a vast array of genes, leading to the physiological and therapeutic effects of the drug.
Glucocorticoid Response Element (GRE) Activation or Repression
The interaction between the GR and GREs is the cornerstone of its genomic action.
GRE Activation (Transactivation): The GR homodimer typically binds to palindromic GREs, which consist of two inverted hexameric half-sites separated by a three-base-pair spacer. nih.gov This binding event initiates the recruitment of coactivator proteins and the general transcription machinery, leading to the upregulation of gene expression. nih.gov This transactivation mechanism is responsible for many of the metabolic side effects of glucocorticoids. nih.gov Genes involved in processes like gluconeogenesis are often upregulated via this pathway. nih.govescholarship.org
GRE Repression (Transrepression): Gene repression by GR can occur through several mechanisms. As mentioned, the tethering of GR monomers to other transcription factors is a major route for repressing inflammatory genes. nih.gov Additionally, GR can bind to so-called negative GREs (nGREs). Binding to nGREs, often as a monomer, prevents receptor dimerization and recruits corepressors instead of coactivators, leading to the downregulation of gene transcription. nih.gov Studies in mice with a dimerization-defective GR (GRdim) have shown that the regulation of certain genes is completely dependent on the GR dimer, while others are still modestly regulated, highlighting the distinct roles of monomeric and dimeric GR. nih.gov
Table 2: Prednisolone-Regulated Gene Expression in Wild-Type (WT) vs. Dimerization-Defective (GRdim) Mouse Liver
| Gene Symbol | Function | Regulation in WT Mice (Fold Change) | Regulation in GRdim Mice | Dimer Dependence |
|---|---|---|---|---|
| Pck1 | Gluconeogenesis (rate-limiting) | Upregulated | Modestly Upregulated | Partial |
| Fam107a | Unknown | Upregulated | No significant change | High |
| Cdkn1a | Cell Cycle Inhibition | Upregulated | No significant change | High |
| Dusp1 | MAPK Phosphatase | Upregulated | Modestly Upregulated | Partial |
Data derived from studies on prednisolone-induced gene expression. nih.gov
Non-Genomic Actions of the Dimer (e.g., cytoplasmic GR-mediated effects)
Beyond the well-established genomic pathways that involve nuclear translocation and gene transcription, glucocorticoids like 6α-Methyl Prednisolone can elicit rapid, non-genomic effects. bioscientifica.combioscientifica.com These actions occur within minutes, a timeframe too short to be explained by changes in gene expression. bioscientifica.com
These rapid effects are thought to be mediated by several mechanisms, including interactions with cellular membranes and the activation of cytoplasmic, membrane-bound, or mitochondrial GRs. bohrium.comnih.gov For instance, methylprednisolone (B1676475) has been shown to rapidly influence the release of neurotransmitters like GABA and glutamate (B1630785) from nerve terminals through non-genomic mechanisms involving membrane-bound GR and MR. nih.gov These effects can involve the modulation of ion channel activity and other signaling pathways independent of transcription. bohrium.comnih.gov While the concept of a "dimer" is central to genomic actions, these rapid non-genomic effects may be initiated by monomeric GR in the cytoplasm or at the cell membrane, triggering signaling cascades. bioscientifica.comnih.gov
Signal Transduction Pathways Affected by 6α-Methyl Prednisolone Dimer
There is no specific information available in peer-reviewed literature detailing the signal transduction pathways affected by the 6α-Methyl Prednisolone Dimer. While the monomer, 6α-Methyl Prednisolone, is a well-known glucocorticoid that modulates various signaling cascades, it cannot be assumed that the dimer has identical or even similar activity. Research is required to elucidate its specific effects.
No studies have been published that investigate the interaction of 6α-Methyl Prednisolone Dimer with key inflammatory signaling cascades. Research on related glucocorticoids, such as prednisone, has shown inhibition of cyclooxygenase-2 (COX-2) and activator protein-1 (AP-1) activity in certain cell lines. nih.gov However, the effects of the dimeric form of 6α-Methyl Prednisolone on the nuclear factor-kappa B (NF-κB), AP-1, or COX-2 pathways have not been determined. Data on its potential to suppress the transcription of pro-inflammatory genes via these pathways is currently absent from scientific literature.
The influence of 6α-Methyl Prednisolone Dimer on apoptotic and proliferative pathways remains uncharacterized. Studies on the parent compound, methylprednisolone, have shown varied effects, including the induction of apoptosis in certain neuronal and oligodendroglial cell models, which can be context-dependent. nih.govmdpi.com However, no research has been conducted to ascertain whether the dimer possesses similar pro-apoptotic or anti-proliferative properties. Cellular model studies to determine its impact on key regulators of apoptosis (like the Bcl-2 family) or cell cycle progression are needed.
Cellular Uptake and Intracellular Distribution Dynamics
There are no published data describing the cellular uptake mechanisms or the intracellular distribution dynamics for 6α-Methyl Prednisolone Dimer. Research on the monomeric form suggests that it utilizes a saturable transport mechanism to cross the blood-brain barrier, potentially involving glucocorticoid receptors. nih.gov The larger size and altered physicochemical properties of the dimer compared to the monomer imply that its mode of cellular entry and subsequent localization could be significantly different, but this has not been experimentally verified.
In Vitro Metabolic Stability and Biotransformation Pathways in Cellular Systems
The metabolic fate of 6α-Methyl Prednisolone Dimer has not been investigated. There are no available in vitro studies using cellular systems like liver microsomes or hepatocytes to determine its metabolic stability or to identify its biotransformation pathways. It is unknown whether the dimer is metabolized back to its monomeric form or if it undergoes other phase I or phase II metabolic reactions.
Data Tables
Due to the lack of available research, no quantitative data tables on the mechanistic actions of 6α-Methyl Prednisolone Dimer can be generated.
Preclinical Pharmacological and Biological Activities of 6α Methyl Prednisolone Dimer
In Vitro Cellular Models of Biological Activity
There is no available scientific literature detailing the in vitro biological activity of 6α-Methyl Prednisolone Dimer in cellular models.
Anti-inflammatory and Immunomodulatory Effects in Cell Lines
No studies were found that investigated the anti-inflammatory and immunomodulatory effects of 6α-Methyl Prednisolone Dimer in any cell lines. Research on the monomer, 6α-methylprednisolone, has demonstrated its anti-inflammatory properties, but these findings cannot be extrapolated to the dimer without specific experimental evidence.
Antiproliferative Effects in Disease Models (e.g., Cancer Cell Lines)
There are no published studies on the antiproliferative effects of 6α-Methyl Prednisolone Dimer in cancer cell lines or other disease models. While the monomer, methylprednisolone (B1676475), has been investigated for its effects on various cell lines, including those of lymphoid origin, no such data exists for the dimer.
Modulation of Cellular Metabolism (e.g., Glucose Homeostasis in Cell Culture)
No research has been published regarding the modulation of cellular metabolism, such as glucose homeostasis, by 6α-Methyl Prednisolone Dimer in cell culture models.
In Vivo Animal Model Studies (Non-Human)
There is a lack of published in vivo studies in non-human animal models for 6α-Methyl Prednisolone Dimer.
Pharmacodynamic Responses in Rodent Models (e.g., EAE model of MS)
No data is available on the pharmacodynamic responses to 6α-Methyl Prednisolone Dimer in any rodent models, including the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis. While the monomer, methylprednisolone, has been studied in the EAE model, the pharmacodynamics of the dimer remain uninvestigated in the available literature.
Comparative Biological Efficacy with Monomeric Methylprednisolone in Animal Studies
No studies have been published that compare the biological efficacy of 6α-Methyl Prednisolone Dimer with its monomeric counterpart, methylprednisolone, in any animal models.
Tissue Distribution and Metabolic Fate in Preclinical Animal Models
There is a lack of specific preclinical data describing the tissue distribution and metabolic fate of 6α-Methyl Prednisolone Dimer. Studies on related compounds, such as the monomer methylprednisolone, indicate that its distribution is nonlinear and tissue-specific, with the highest concentrations found in the liver, followed by the kidney, heart, and other tissues. The metabolic conversion of methylprednisolone to its inactive metabolite, 6α-methylprednisone, is a reversible process catalyzed by 11β-hydroxysteroid dehydrogenases, which are present in various tissues including the liver, kidney, and lungs. However, it is crucial to note that these findings apply to the monomer, and the pharmacokinetic profile of the dimer could be significantly different. Without specific studies on the dimer, any assumptions about its tissue distribution and metabolic fate would be purely speculative.
Investigation of Receptor-Mediated versus Receptor-Independent Effects in Preclinical Systems
Specific investigations into the receptor-mediated versus receptor-independent effects of 6α-Methyl Prednisolone Dimer in preclinical systems have not been reported in the available scientific literature. For glucocorticoids in general, their effects are primarily mediated through binding to the glucocorticoid receptor (GR). This binding can lead to genomic effects, which involve the translocation of the glucocorticoid-receptor complex to the nucleus and the subsequent regulation of gene transcription. These genomic effects are typically responsible for the anti-inflammatory and immunosuppressive properties of corticosteroids.
In addition to these classical genomic effects, glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by interactions with cell membranes or membrane-bound glucocorticoid receptors. The dimerization of the glucocorticoid receptor is a key step in its activation and subsequent genomic actions. However, without specific research on 6α-Methyl Prednisolone Dimer, it is not possible to determine its affinity for the glucocorticoid receptor, its capacity to induce receptor dimerization, or the balance between its potential receptor-mediated (genomic and non-genomic) and receptor-independent effects.
Computational and Theoretical Studies on 6α Methyl Prednisolone Dimer
Structure-Activity Relationship (SAR) Analysis of Dimeric Steroids
Computational SAR studies would typically involve the generation of a library of virtual dimeric steroid analogs with systematic variations in the linker and substitution patterns on the steroid nucleus. By calculating the predicted binding affinity of each analog to a target receptor, such as the glucocorticoid receptor (GR), a quantitative structure-activity relationship (QSAR) model can be developed. These models can identify key structural features that are critical for high-affinity binding and biological activity.
Table 1: Key Structural Modifications and Their Predicted Impact on the Activity of Dimeric Steroids
| Structural Modification | Predicted Effect on Activity | Rationale |
| Linker Length | Modulates binding affinity and selectivity | Optimal linker length can enable simultaneous binding to two sites on a target protein or bridge two separate proteins. |
| Linker Rigidity | Influences conformational entropy upon binding | A more rigid linker may lead to a lower entropic penalty upon binding, potentially increasing affinity. |
| 6α-Methyl Group | Enhances glucocorticoid activity | This group is known to increase the potency of monomeric corticosteroids. uomustansiriyah.edu.iq |
| 9α-Fluoro Group | Increases anti-inflammatory potency | Halogenation at this position generally enhances glucocorticoid activity. researchgate.net |
| 17α-Hydroxyl Group | Important for glucocorticoid activity | This group is a key hydrogen bond donor in the glucocorticoid receptor binding pocket. |
In Silico Screening and Virtual Ligand Design for Novel Dimer Analogs
In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize novel drug candidates. researchgate.net For the 6α-Methyl Prednisolone Dimer, these methods can be employed to explore vast chemical spaces and design new analogs with desired therapeutic profiles. Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be done through ligand-based or structure-based approaches.
In a ligand-based approach, a pharmacophore model can be developed based on the known structural features of active dimeric steroids. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to search 3D databases of chemical compounds to identify molecules that match the model.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the target receptor. Molecular docking simulations are used to predict the binding mode and affinity of candidate molecules within the receptor's binding site. This approach can be used to screen for novel linkers or modifications to the steroid nucleus of the 6α-Methyl Prednisolone Dimer that could enhance its binding to the target.
Following virtual screening, promising hits can be further optimized through virtual ligand design. This involves iterative cycles of in silico modification of the lead compound and re-evaluation of its binding affinity and other properties. For instance, the linker of the 6α-Methyl Prednisolone Dimer could be computationally modified to improve its solubility or metabolic stability, while maintaining or enhancing its binding to the target receptor.
Prediction of Dimer-Target Interactions and Binding Hotspots
Understanding the molecular interactions between the 6α-Methyl Prednisolone Dimer and its biological target is crucial for elucidating its mechanism of action. The primary target for corticosteroids is the glucocorticoid receptor (GR), a ligand-activated transcription factor. researchgate.net Upon ligand binding, the GR undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression. nih.govmdpi.com
Computational methods can be used to predict the binding mode of the 6α-Methyl Prednisolone Dimer within the ligand-binding domain (LBD) of the GR. Molecular docking simulations can provide insights into the preferred orientation of the dimer and identify key amino acid residues that form stabilizing interactions, such as hydrogen bonds and hydrophobic contacts. These regions of strong interaction are often referred to as "binding hotspots."
Given the dimeric nature of the ligand, it is plausible that it could interact with the GR in several ways:
One steroid unit binds to the LBD of a single GR monomer in a manner similar to a monomeric ligand.
The dimer bridges two GR monomers, potentially stabilizing the dimeric form of the receptor. nih.gov
The dimer interacts with allosteric sites on the GR, modulating its activity in a novel way.
Computational tools can help to evaluate the feasibility of these different binding hypotheses. By predicting the binding energy for each potential binding mode, the most likely interaction model can be identified.
Table 2: Predicted Interacting Residues in the Glucocorticoid Receptor Ligand-Binding Domain for a Steroid Ligand
| Amino Acid Residue | Interaction Type | Potential Role in Binding |
| Gln570 | Hydrogen Bond | Interacts with the C3-keto group of the steroid. |
| Arg611 | Hydrogen Bond | Forms a hydrogen bond with the C3-keto group. |
| Asn564 | Hydrogen Bond | Interacts with the C21-hydroxyl group. |
| Gln642 | Hydrogen Bond | Forms a hydrogen bond with the C11-hydroxyl group. |
| Thr739 | Hydrogen Bond | Interacts with the C21-hydroxyl group. |
| Met601 | Hydrophobic Interaction | Forms part of the hydrophobic pocket accommodating the steroid nucleus. |
| Met604 | Hydrophobic Interaction | Contributes to the hydrophobic interactions with the steroid core. |
| Leu566 | Hydrophobic Interaction | Interacts with the A and B rings of the steroid. |
Modeling of Dimer Stability and Degradation Pathways
The chemical stability and metabolic fate of a drug molecule are critical determinants of its therapeutic efficacy and duration of action. Computational models can be used to predict the stability of the 6α-Methyl Prednisolone Dimer and to identify potential degradation pathways. For instance, the ester or ether linkage that typically connects the two steroid monomers can be susceptible to hydrolysis. nih.gov
Quantum mechanics (QM) calculations can be used to model the electronic structure of the dimer and to calculate the activation energies for potential degradation reactions, such as hydrolysis of the linker. This can help to identify the most labile bonds in the molecule and to predict its half-life under different conditions.
Furthermore, computational models can be used to predict the potential metabolites of the 6α-Methyl Prednisolone Dimer. Software programs are available that can simulate the metabolic transformations that drug molecules undergo in the body, primarily mediated by cytochrome P450 enzymes. By identifying potential sites of metabolism on the dimer, such as hydroxylation of the steroid nucleus, it is possible to predict the structures of its major metabolites. This information is valuable for understanding the molecule's pharmacokinetic profile and for identifying any potentially reactive or toxic metabolites.
Molecular Dynamics Simulations to Understand Dimer Conformation and Receptor Binding
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of biological macromolecules and their complexes with ligands. nih.gov An MD simulation calculates the trajectory of atoms over time, providing a detailed picture of the conformational flexibility of the molecule and the nature of its interactions with its environment. nih.gov
For the 6α-Methyl Prednisolone Dimer, MD simulations can be used to explore its conformational landscape in solution and when bound to its target receptor. These simulations can reveal the preferred conformations of the flexible linker and how the relative orientation of the two steroid units fluctuates over time.
When the dimer is simulated in complex with the GR, MD can provide insights into the stability of the binding mode predicted by docking. uu.nl The simulation can reveal how the protein and ligand adapt to each other's presence and can identify key intermolecular interactions that are maintained throughout the simulation. Furthermore, MD simulations can be used to calculate the binding free energy of the dimer to the receptor, providing a more accurate estimate of its binding affinity than docking scores alone. frontiersin.org
By analyzing the trajectory of the MD simulation, it is possible to identify conformational changes in the receptor that are induced by the binding of the dimeric ligand. This can provide valuable information about the mechanism of receptor activation and how the dimeric nature of the ligand might lead to a unique biological response compared to its monomeric counterpart. researchgate.net
Table 3: Potential Insights from Molecular Dynamics Simulations of 6α-Methyl Prednisolone Dimer
| Simulation System | Key Insights |
| Dimer in aqueous solution | Characterization of the conformational preferences of the linker and the overall shape of the dimer. |
| Dimer bound to the GR LBD | Assessment of the stability of the binding pose and identification of key stable interactions. |
| GR dimer bridged by the steroid dimer | Evaluation of the feasibility of this binding mode and its impact on the stability of the receptor dimer. |
| Comparison of GR bound to the dimer vs. the monomer | Understanding the unique conformational changes induced by the dimeric ligand and their potential functional consequences. |
Future Research Directions and Challenges for 6α Methyl Prednisolone Dimer
Exploration of Diverse Dimerization Linkers and Geometries for Tuned Activity
Moreover, the geometry of the dimer, dictated by the attachment points on the steroid nucleus and the linker's conformational constraints, is another crucial aspect to investigate. Different linkage strategies, such as connecting the steroid units at different positions (e.g., C-17), could lead to dimers with distinct three-dimensional shapes. nih.gov This, in turn, could influence their binding affinity and selectivity for the glucocorticoid receptor (GR). The synthesis of a library of dimers with diverse linkers and geometries would be a valuable resource for structure-activity relationship (SAR) studies, aiming to identify dimers with optimized therapeutic indices. nih.gov
Table 1: Potential Dimerization Linker Strategies and Their Hypothesized Impact
| Linker Type | Potential Impact on Dimer Properties |
| Flexible Alkyl Chains | Increased conformational freedom, potentially allowing for adaptation to different receptor conformations. |
| Rigid Aromatic Spacers | Restricted geometry, which may enhance selectivity for specific receptor subtypes or conformations. |
| Amide or Ester Linkages | Introduction of hydrogen bonding capabilities, potentially influencing receptor binding and solubility. nih.gov |
| Click-Chemistry Linkers (e.g., Triazoles) | Facile and efficient synthesis, allowing for the rapid generation of a diverse library of dimers. |
Development of Advanced Analytical Techniques for Dimer Quantification in Complex Biological Matrices
To understand the pharmacokinetic and pharmacodynamic properties of 6α-Methyl Prednisolone Dimer, robust and sensitive analytical methods for its quantification in complex biological matrices, such as plasma and tissue homogenates, are essential. While high-performance liquid chromatography (HPLC) is a standard technique for the analysis of steroids, more advanced methods are needed for the specific and sensitive detection of the dimer, especially at low concentrations. esschemco.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful tool for this purpose. nih.govnih.gov The development of a validated LC-MS/MS method would enable the accurate measurement of the dimer and its potential metabolites in preclinical studies. This would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to efficiently isolate the dimer from interfering substances in the biological matrix. nih.gov Furthermore, the use of isotopically labeled internal standards would be crucial for ensuring the accuracy and precision of the quantification. thermofisher.com
Table 2: Comparison of Analytical Techniques for Dimer Quantification
| Analytical Technique | Advantages | Disadvantages |
| HPLC-UV | Readily available, cost-effective. | Lower sensitivity and selectivity compared to mass spectrometry. |
| LC-MS | High sensitivity and selectivity, provides molecular weight information. | Higher cost and complexity. |
| LC-MS/MS | Very high sensitivity and selectivity, allows for structural confirmation. nih.gov | Requires specialized instrumentation and expertise. |
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
A deeper understanding of the molecular mechanisms underlying the biological effects of 6α-Methyl Prednisolone Dimer can be achieved through the integration of multi-omics approaches. These technologies allow for a global analysis of changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to dimer treatment.
For example, proteomics studies could identify proteins that are differentially expressed or post-translationally modified upon treatment with the dimer compared to the monomer. This could reveal novel signaling pathways or protein-protein interactions that are unique to the dimeric form. Metabolomics, on the other hand, could provide a snapshot of the metabolic changes induced by the dimer, offering insights into its effects on cellular metabolism and identifying potential biomarkers of its activity. nih.govnih.gov By integrating data from these different "omics" layers, a more comprehensive picture of the dimer's mechanism of action can be constructed, potentially leading to the identification of novel therapeutic targets.
Challenges in Dimer Synthesis Scalability and Purity Assessment for Research Purposes
Purity assessment is another critical aspect. Standard techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity of the synthesized dimer. esschemco.com For research purposes, a purity of ≥98% is often required to ensure that the observed biological effects are attributable to the dimer and not to impurities. The development of efficient and scalable synthetic routes, along with robust purification and analytical methods, will be crucial for advancing the preclinical development of 6α-Methyl Prednisolone Dimer.
Unexplored Biological Activities and Novel Preclinical Research Avenues
The dimerization of 6α-Methyl Prednisolone opens up the possibility of exploring biological activities beyond the well-established anti-inflammatory effects of the monomer. Steroid dimers, as a class of molecules, have been shown to possess a wide range of biological properties, including anticancer and antimicrobial activities. researchgate.netnih.gov Therefore, a key future research direction is to screen the 6α-Methyl Prednisolone Dimer for a broad range of biological activities in various preclinical models.
Novel preclinical research avenues could include investigating the dimer's potential in oncology, infectious diseases, and neurodegenerative disorders. For instance, its ability to induce apoptosis in cancer cell lines or inhibit the growth of pathogenic microorganisms could be explored. Furthermore, given the neuroprotective effects of the monomer, the dimer could be investigated in models of neurological injury or disease. These exploratory studies could uncover novel therapeutic applications for 6α-Methyl Prednisolone Dimer.
Elucidation of Specific Receptor Subtype Selectivity and Allosteric Modulation by the Dimer
The glucocorticoid receptor exists in different isoforms, and the ability to selectively target specific subtypes could lead to therapies with improved efficacy and reduced side effects. nih.gov The dimeric nature of 6α-Methyl Prednisolone Dimer presents an intriguing possibility for achieving such selectivity. The spatial arrangement of the two steroid units could favor binding to a particular GR isoform or induce a unique conformational change in the receptor upon binding. plos.org
Furthermore, the dimer may act as an allosteric modulator of the glucocorticoid receptor. oup.com Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand-binding site, and in doing so, they can alter the receptor's affinity for its natural ligand or its downstream signaling. nih.gov Investigating whether the 6α-Methyl Prednisolone Dimer can allosterically modulate GR activity could reveal a novel mechanism of action and provide a basis for the design of a new class of selective GR modulators. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of 6α-Methyl Prednisolone Dimer?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For isotopic labeling studies (e.g., deuterated derivatives), mass spectrometry (MS) is critical to verify molecular weight and isotopic distribution . Solid-state NMR can further elucidate conformational changes induced by methylation or fluorination, as demonstrated in prednisolone analogs .
Q. What safety protocols should be followed when handling 6α-Methyl Prednisolone Dimer in laboratory settings?
- Methodological Answer : Refer to OSHA-aligned safety data sheets (SDS), which specify:
- Use of standard personal protective equipment (PPE), including lab coats, gloves, and eye protection.
- Avoidance of water jets for fire suppression due to inefficiency; CO₂ or dry chemical extinguishers are preferred .
- Storage in a cool, dry environment to prevent degradation.
Q. How can researchers synthesize 6α-Methyl Prednisolone derivatives for comparative studies?
- Methodological Answer : Employ esterification or acetylation at the 17- or 21-positions, as seen in derivatives like 6α-Methyl Prednisolone 17-Hemisuccinate (C₂₆H₃₄O₈, MW 474.54) and 6β-Methyl Prednisolone 21-Acetate (C₂₄H₃₂O₆, MW 416.51). Reaction conditions (e.g., solvent, catalyst) must be optimized to avoid byproducts like dimer impurities .
Advanced Research Questions
Q. How can contradictions in pharmacological efficacy data between fibrotic (fHP) and non-fibrotic (nfHP) models be resolved?
- Methodological Answer : Discrepancies in outcomes (e.g., significant improvement in nfHP vs. non-significant results in fibrotic subgroups) may arise from variability in disease progression or sample size. To address this:
- Stratify cohorts by biomarkers (e.g., FVC% decline) to isolate treatment effects.
- Use multivariate regression to adjust for confounders like baseline lung function .
- Replicate findings in larger, multi-center trials to validate statistical significance .
Q. What experimental design is optimal for assessing the dimer’s anti-inflammatory efficacy in pulmonary models?
- Methodological Answer :
- Model Selection : Use murine or humanized models of hypersensitivity pneumonitis (HP) to mimic fibrotic and non-fibrotic phenotypes .
- Dosage Protocol : Administer 0.5 mg/kg/day methylprednisolone for 8 weeks, mirroring clinical trials showing FEV1 improvement (p<0.001) and six-minute walk test gains (p=0.001) in nfHP .
- Endpoints : Measure FEV1, FVC, oximetry, and walk-test distance. Apply ANOVA for subgroup comparisons (e.g., mosaic attenuation vs. centrilobular nodules) .
Q. How should researchers address variability in impurity profiles during dimer synthesis?
- Methodological Answer :
- Monitor reaction intermediates via thin-layer chromatography (TLC) to detect early-stage impurities.
- Optimize purification using column chromatography with gradient elution.
- Validate purity (>95%) using HPLC and cross-reference with custom synthesis standards (e.g., Methylprednisolone Dimer Impurity, Mol. Wt. 390.5) .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
